![molecular formula C28H28F3N5 B2987600 5-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine CAS No. 956910-31-9](/img/structure/B2987600.png)
5-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine” is a complex organic molecule. It contains several functional groups including a benzylpiperazine, a trifluoromethyl group, and an amine group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine group could participate in reactions such as acid-base reactions or nucleophilic substitutions. The trifluoromethyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, which could influence properties such as solubility .Aplicaciones Científicas De Investigación
DNA Binding and Fluorescent Staining
Compounds like Hoechst 33258 and its analogues, which share structural motifs with the compound , are known for their ability to bind to the minor groove of double-stranded DNA. This property makes them useful for fluorescent DNA staining, which is crucial for various biological and medical research applications, including chromosome and nuclear staining and analysis of DNA content in cells (Issar & Kakkar, 2013).
Synthetic Building Blocks for Heterocyclic Compounds
The synthesis and reactivity of compounds containing pyrazoline, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, indicate their value as building blocks for creating a wide array of heterocyclic compounds. These compounds are pivotal in the development of pharmaceuticals, dyes, and materials science (Gomaa & Ali, 2020).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism of drugs is crucial for predicting drug interactions and effects. Studies on cytochrome P450 isoforms in human liver microsomes provide essential insights into the metabolism of various drugs, including those containing piperazine and pyrazole derivatives. This research helps in assessing drug-drug interaction potential and optimizing drug therapy (Khojasteh et al., 2011).
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, which share a similar motif with the compound , have been explored for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, particularly on specific positions of the pyrazole nucleus, significantly impacts the activity profile of these compounds, making them potential candidates for novel anti-inflammatory and antibacterial agents (Kaur, Kumar, & Gupta, 2015).
Therapeutic Applications of Pyrazolines
Recent research highlights the diverse biological properties of pyrazoline derivatives, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This underscores the potential of pyrazolines, and by extension, related compounds, in therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).
Propiedades
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F3N5/c29-28(30,31)23-12-7-13-24(18-23)36-27(32)26(22-10-5-2-6-11-22)25(33-36)20-35-16-14-34(15-17-35)19-21-8-3-1-4-9-21/h1-13,18H,14-17,19-20,32H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBQFBJZEHXXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=NN(C(=C3C4=CC=CC=C4)N)C5=CC=CC(=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate](/img/structure/B2987518.png)
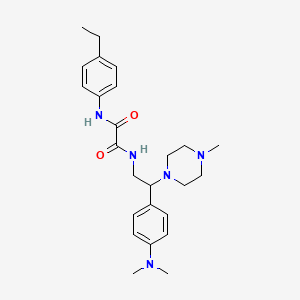
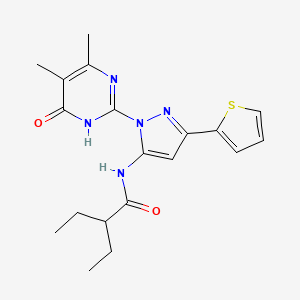
![4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2987522.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2987523.png)
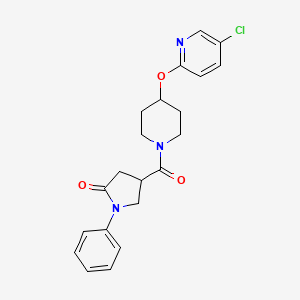
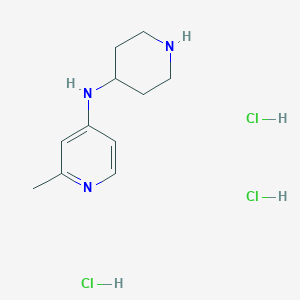
![6-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2987528.png)
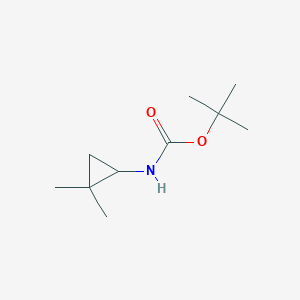
![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2987531.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-4-yl)carbamoyl]ethyl}propanamide](/img/structure/B2987534.png)
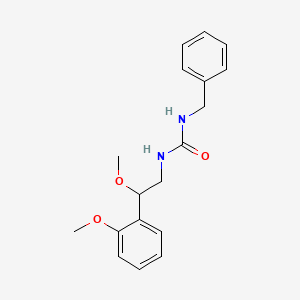
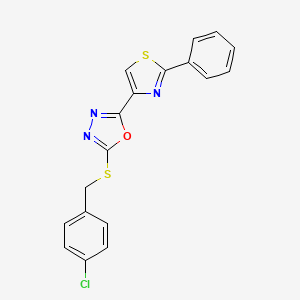
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2987539.png)